molecular formula C9H10BrNO2 B3021265 Ethyl 2-(3-bromopyridin-4-YL)acetate CAS No. 51054-99-0

Ethyl 2-(3-bromopyridin-4-YL)acetate

Cat. No.: B3021265
CAS No.: 51054-99-0
M. Wt: 244.08 g/mol
InChI Key: HYSNMDQIDZNCAC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(3-bromopyridin-4-YL)acetate are currently unknown . It is likely that the compound affects multiple pathways, given its complex structure and potential for diverse interactions. The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.92 , which could influence its bioavailability.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromopyridin-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the bromination of 4-pyridylacetic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromopyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

    Reduction: The primary alcohol derivative is the major product of ester reduction.

Scientific Research Applications

Ethyl 2-(3-bromopyridin-4-yl)acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(3-bromopyridin-4-yl)acetate can be compared with other bromopyridine derivatives:

    Ethyl 2-(4-bromopyridin-3-yl)acetate: Similar structure but with different bromine substitution, leading to distinct reactivity and applications.

    Mthis compound: The methyl ester variant, which may have different physical properties and reactivity.

    2-(3-bromopyridin-4-yl)acetic acid: The carboxylic acid form, which can be used in different synthetic routes and applications.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 2-(3-bromopyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSNMDQIDZNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571549
Record name Ethyl (3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51054-99-0
Record name Ethyl (3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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